
2-Methyl-5-(2,2,2-trifluoroethoxy)aniline
説明
“2-Methyl-5-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C9H10F3NO . It is also known as “5-Methyl-2-(2,2,2-trifluoroethoxy)aniline” and has a molecular weight of 205.18 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10F3NO/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of approximately 237.0°C , a predicted density of approximately 1.2 g/cm3 , and a predicted refractive index of 1.48 .科学的研究の応用
Bio-Based Solvent Applications
One area of significant interest is the development and application of bio-based solvents as sustainable alternatives to traditional petroleum-derived solvents. For instance, 2-methyloxolane (2-MeOx) has been explored for its properties as a bio-based solvent, particularly in the extraction of natural products and food ingredients. This research highlights the push towards environmentally friendly solvents that can replace conventional options in industrial and laboratory settings due to their efficiency and reduced toxicological profile (Rapinel et al., 2020).
Aniline Derivatives in Synthesis and Biological Activity
Aniline derivatives, such as 2-(azolyl)anilines, have been extensively studied for their roles in synthesis and biological applications. These compounds serve as effective nucleophiles in cyclocondensation reactions, which is fundamental in synthesizing various organic compounds with potential biological activities. The broad review of methods for synthesizing these aniline derivatives and their subsequent applications in producing biologically active molecules underscores the versatility of aniline and its derivatives in chemical synthesis (Antypenko et al., 2017).
Environmental and Health Implications
The environmental fate and toxicological impacts of chemical compounds, including those related to anilines and fluorinated compounds, are crucial areas of research. Studies focusing on the occurrence, toxicity, and degradation pathways of various compounds in the environment aim to assess and mitigate potential adverse effects on ecosystems and human health. For example, research on triclosan and its by-products addresses the environmental persistence and toxicological risks associated with widespread use in consumer products (Bedoux et al., 2012).
Advanced Material Applications
The exploration of novel materials for technological applications often involves the synthesis and characterization of new compounds. Ionic liquids, for instance, have garnered attention for their unique properties and potential uses in various domains, including energy storage, catalysis, and as solvents for extraction and purification processes. The study of ionic liquids' phase behavior with different solutes offers insights into designing materials with tailored properties for specific applications (Visak et al., 2014).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding inhalation or skin contact, and using personal protective equipment .
生化学分析
Biochemical Properties
2-Methyl-5-(2,2,2-trifluoroethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMELLHGWPUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)

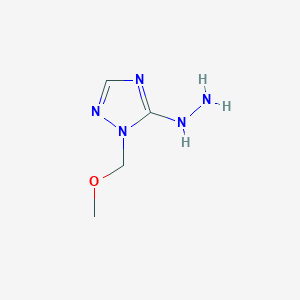
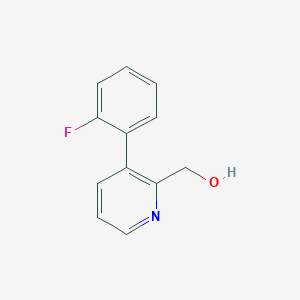
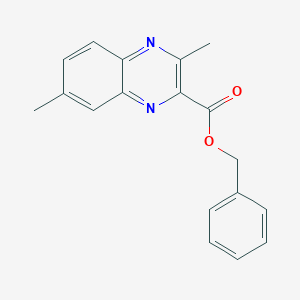

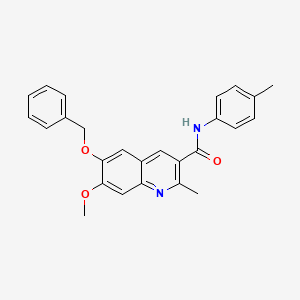
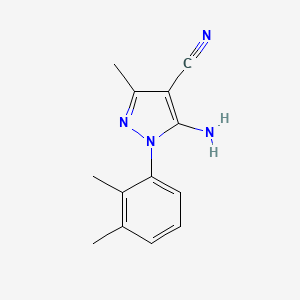
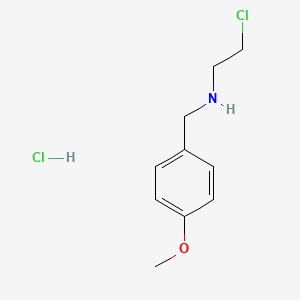



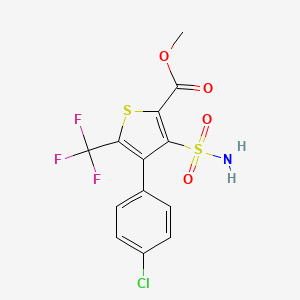
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)